

Application Notes: Isopycnic Separation of Cells Using Pre-formed Percoll Gradients

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Compound of Interest

Compound Name: Percoll

Cat. No.: B13388388

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Introduction

Percoll is a density gradient medium composed of colloidal silica particles coated with non-toxic polyvinylpyrrolidone (PVP).[1] It is widely used for the separation of cells, subcellular particles, and viruses based on their buoyant density.[2] A key advantage of **Percoll** is its low osmolality, which allows for the creation of isotonic gradients that prevent cells from shrinking or swelling, thus preserving their physiological density during separation.[2] This protocol details the use of pre-formed, discontinuous (step) **Percoll** gradients to isolate specific cell populations. In this method, solutions of varying **Percoll** densities are carefully layered to create distinct steps. When a cell suspension is layered on top and centrifuged at low speeds, cells migrate and settle at the interface corresponding to their isopycnic (equal density) point. This technique is highly effective for enriching specific cell types, such as separating healthy cells from apoptotic or necrotic cells, or isolating immune cell subsets from blood or tissue.[3][4]

Experimental Protocols

Protocol 1: Preparation of Stock Isotonic Percoll (SIP)

To prevent osmotic stress on cells, **Percoll** must be made isotonic with a physiological salt solution before use.[2] This is achieved by preparing a Stock Isotonic **Percoll** (SIP) solution, which is conventionally considered "100% **Percoll**" for subsequent dilutions.

Materials:

- **Percoll** (e.g., GE Healthcare, Cat# 17-0891-01)[3]

- 10X Phosphate Buffered Saline (10X PBS) or 1.5 M NaCl[3]
- (Optional) 1 M HEPES Buffer[3]
- Sterile conical tubes or bottles

Procedure:

- In a sterile container, aseptically combine 9 parts by volume of **Percoll** with 1 part by volume of 10X PBS or 1.5 M NaCl.[5] For example, to make 50 mL of SIP, mix 45 mL of **Percoll** with 5 mL of 10X PBS.
- (Optional) For enhanced buffering, HEPES can be added to a final concentration of 10 mM. [2]
- Mix thoroughly by inversion. This solution is the Stock Isotonic **Percoll** (SIP) and is used as the 100% stock for preparing working dilutions.
- Store the SIP solution at 4°C.

Protocol 2: Preparation of a Discontinuous (Step) Gradient

This protocol describes the creation of a four-layer discontinuous gradient (50%, 40%, 30%), which is a common starting point for many human cell types.[3] The concentrations and volumes can be optimized depending on the specific cell types and the scale of the experiment.

Materials:

- Stock Isotonic **Percoll** (SIP) from Protocol 1
- 1X Phosphate Buffered Saline (1X PBS), sterile and cold
- 15 mL or 50 mL clear polypropylene conical centrifuge tubes[3]
- Serological pipettes or a pipette with wide-bore tips

Procedure:

- Prepare the required **Percoll** dilutions by mixing the SIP (100% **Percoll**) with cold 1X PBS. For a common four-step gradient, you will prepare 50%, 40%, and 30% solutions. The cell suspension will be made in a 20% solution (see Protocol 3).
- Example Dilutions for 10 mL of each layer:
 - 50% **Percoll**: 5 mL SIP + 5 mL 1X PBS
 - 40% **Percoll**: 4 mL SIP + 6 mL 1X PBS
 - 30% **Percoll**: 3 mL SIP + 7 mL 1X PBS
- Keep all solutions on ice to maintain temperature.^[3]
- Select the appropriate size centrifuge tube (e.g., 15 mL for up to 30 million cells, 50 mL for larger preparations).^[3]
- Using a serological pipette, carefully add the **Percoll** layers into the tube, starting with the highest density layer at the bottom.
- Layering Technique: To avoid mixing the layers, rest the pipette tip against the inner wall of the tube, just above the surface of the previous layer, and dispense the liquid slowly and steadily.
- Add the 50% **Percoll** layer first, followed by the 40% layer, and finally the 30% layer on top. For a 15 mL tube, each layer should be approximately 2-3 mL. For a 50 mL tube, use ~12 mL per layer.^{[2][3]}
- A sharp, clear interface should be visible between each layer. Place the prepared gradients on ice until the cell suspension is ready to be loaded.^[3]

Protocol 3: Cell Suspension Preparation and Layering

Proper preparation and loading of the cell suspension are critical for successful separation.

Materials:

- Harvested cells

- Cold 1X PBS
- 20% **Percoll** solution (prepared by mixing 2 mL SIP with 8 mL 1X PBS for 10 mL total)
- Hemocytometer or automated cell counter

Procedure:

- Harvest cells using standard methods and wash once with cold 1X PBS to remove culture medium.^[3]
- Perform a cell count and determine viability.
- Resuspend the cell pellet in cold 20% **Percoll** solution at a concentration of approximately 10-15 million cells/mL.^[3]
- Retrieve the pre-formed gradient from ice.
- Layering the Cells: Very carefully, pipette the cell suspension (in 20% **Percoll**) onto the uppermost layer of the gradient (the 30% layer). This step is the most critical; perform it slowly to avoid disturbing the interfaces.^{[3][6]}
- The tube is now ready for centrifugation.

Protocol 4: Centrifugation and Cell Collection

Low-speed centrifugation allows cells to migrate to their isopycnic point without pelleting the **Percoll** particles themselves.

Materials:

- Refrigerated centrifuge with a swinging bucket rotor^[3]
- Sterile transfer pipettes or serological pipettes

Procedure:

- Carefully place the gradient tubes into the swinging bucket rotor of a pre-cooled centrifuge (4°C). Ensure the tubes are balanced.

- Centrifuge the gradients. A common setting is 2000 x g for 30 minutes at 4°C, with the centrifuge acceleration and brake set to zero (or the lowest setting) to prevent disruption of the layers upon starting and stopping.[3] Other protocols may use gentler forces like 400-500 x g for 15-20 minutes.[6]
- After centrifugation, carefully remove the tubes from the centrifuge.
- Visually inspect the gradient. Healthy cells typically form a visible white layer at an interface, often between the 30% and 40% or 40% and 50% layers.[3] Debris and dead cells are often found in the upper layers.
- To collect the desired cells, carefully aspirate and discard the upper layers.
- Using a clean pipette, gently collect the target cell layer from the interface and transfer it to a new, larger conical tube (e.g., 50 mL) on ice.[3]

Protocol 5: Washing and Final Preparation

The collected cells must be washed to remove the **Percoll** before downstream applications.

Procedure:

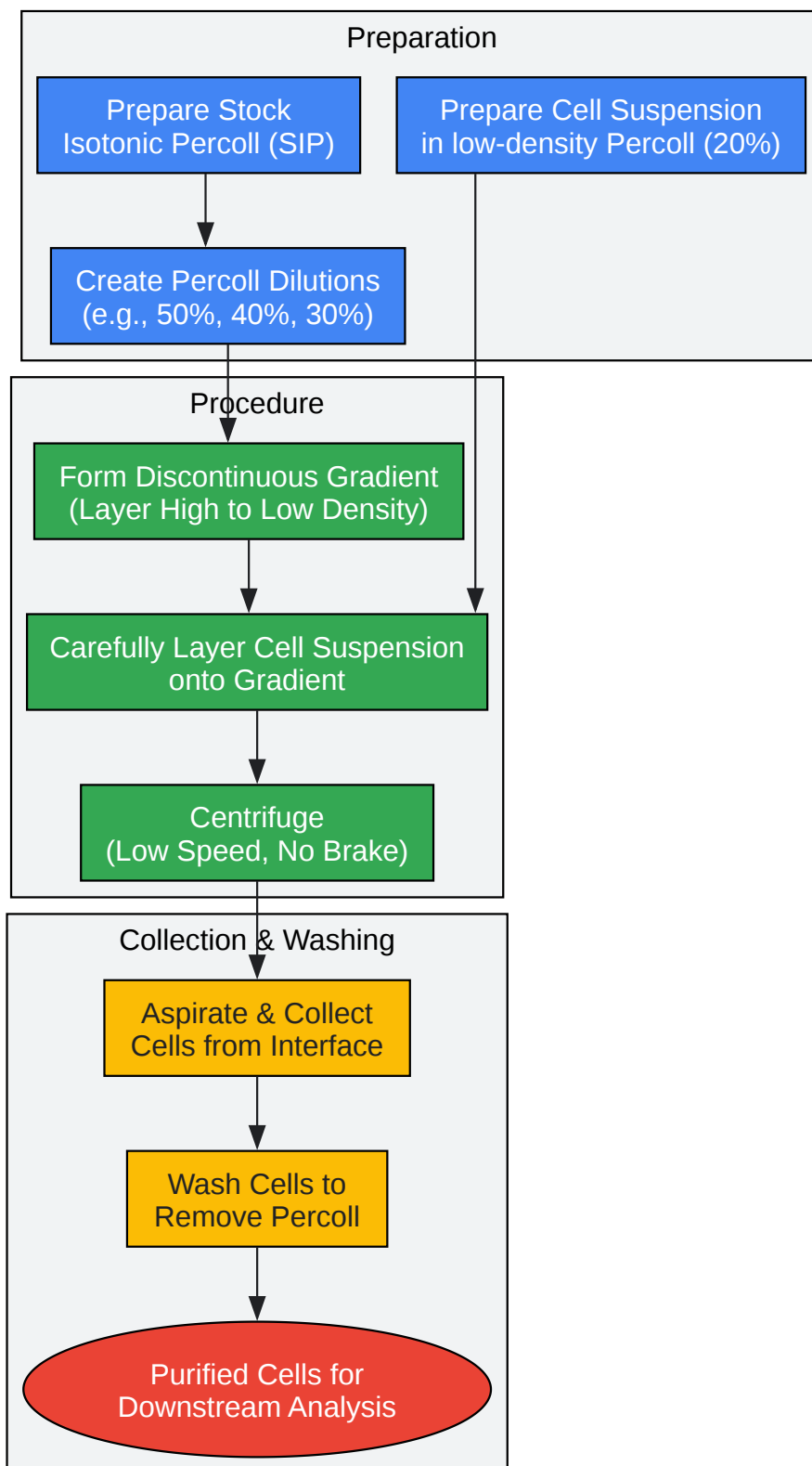
- Dilute the collected cell fraction with at least 4-5 volumes of cold 1X PBS or other physiological buffer.[3] This is crucial for effectively pelleting the cells away from the silica particles.
- Mix gently by inversion.
- Centrifuge at a low speed (e.g., 500 x g for 5 minutes at 4°C) to pellet the cells.[3]
- Carefully aspirate the supernatant.
- If necessary, repeat the wash step one or two more times.
- The final cell pellet is now purified and ready for downstream applications such as cell counting, viability assessment, cell culture, or molecular analysis.

Data Presentation

The parameters for **Percoll** gradient centrifugation can vary significantly based on the cell type and desired outcome. The following table summarizes typical ranges and examples from established protocols.

Parameter	General Range / Example	Cell Type / Purpose	Source
Gradient Layers	20% (cell load), 30%, 40%, 50%	Enriching healthy human cells	[3]
30%, 70%	Isolating brain mononuclear cells	[6]	
40%, 80%	Isolating tumor-infiltrating leukocytes	[7]	
Cell Loading Density	~10-15 million cells/mL	Cultured human cells	[3]
Layer Volume	2-3 mL per layer (15 mL tube)	Small-scale purification	[2][3]
~12 mL per layer (50 mL tube)	Large-scale purification	[3]	
Centrifugation Speed	400-500 x g	General cell separation	
2000 x g	Purification of healthy cells	[3]	
Centrifugation Time	15-20 min	General cell separation	
30 min	Purification of healthy cells	[3]	
Temperature	4°C or 18°C	Mammalian Cells	[3][6]
Brake/Acceleration	Off / Lowest Setting	All discontinuous gradients	[3]
Post-Wash Spin	500 x g for 5 min	Washing collected cells	[3]

Mandatory Visualization



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References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labsup.net [labsup.net]
- 3. encodeproject.org [encodeproject.org]
- 4. The use of discontinuous Percoll gradients to separate populations of cells from human bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. how to make Percoll solutions?! - Hematology [protocol-online.org]
- 6. Isolation of Brain and Spinal Cord Mononuclear Cells Using Percoll Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Mouse Tumor-Infiltrating Leukocytes by Percoll Gradient Centrifugation [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes: Isopycnic Separation of Cells Using Pre-formed Percoll Gradients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13388388#how-to-layer-cells-on-a-pre-formed-percoll-gradient]

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